molecular formula C13H16N2 B12871682 N,N-Dimethyl-2-(4-methylphenyl)-1H-pyrrol-1-amine CAS No. 62506-84-7

N,N-Dimethyl-2-(4-methylphenyl)-1H-pyrrol-1-amine

Cat. No.: B12871682
CAS No.: 62506-84-7
M. Wt: 200.28 g/mol
InChI Key: MSFKKKZPTVAUDY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine: is an organic compound that belongs to the class of amines It features a pyrrole ring substituted with a p-tolyl group and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine typically involves the reaction of p-toluidine with dimethylamine in the presence of a suitable catalyst. One common method is the reductive amination of p-tolualdehyde with dimethylamine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides, cyanides, or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Secondary amines or fully reduced hydrocarbons.

    Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

Chemistry: N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may also be used as a probe to investigate enzyme mechanisms or receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. It may exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry: In the industrial sector, N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine is used as a precursor in the manufacture of polymers, resins, and other specialty chemicals. It is also employed in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N,N-Dimethyl-p-toluidine: A structurally similar compound with a dimethylamino group attached to a toluene ring.

    N,N-Dimethyl-1H-pyrrol-2-amine: Another related compound with a dimethylamino group attached to a pyrrole ring.

Uniqueness: N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine is unique due to the presence of both a p-tolyl group and a pyrrole ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

62506-84-7

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N,N-dimethyl-2-(4-methylphenyl)pyrrol-1-amine

InChI

InChI=1S/C13H16N2/c1-11-6-8-12(9-7-11)13-5-4-10-15(13)14(2)3/h4-10H,1-3H3

InChI Key

MSFKKKZPTVAUDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CN2N(C)C

Origin of Product

United States

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